Scientific Field: Chemical & Biological Engineering, Chemistry, Molecular Biology
Methods of Application: The synthesis of AHA using protected homoserine as a starting material is described in the referenced research
Results or Outcomes: The synthesis of AHA using Boc-homoserine can be completed in 5 days.
Scientific Field: Organic Chemistry
Application Summary: Boc-D-Homoserine is used in the rhodium-catalyzed annulation of Boc-protected benzamides with diazo compounds. This process leads to the formation of isocoumarins, which are valuable structural subunits in numerous natural and synthetic compounds with potent biological activities.
Methods of Application: In the presence of [Cp*RhCl2]2, AgSbF6, and Cs2CO3, Boc-protected benzamides can be effectively annulated to yield isocoumarins in 0.5–2 hours
Results or Outcomes: The annulation process is mild and efficient, yielding isocoumarins in a short period of time.
Boc-D-Homoserine is a derivative of homoserine, an α-amino acid with the formula HO₂CCH(NH₂)CH₂CH₂OH. The "Boc" in its name refers to the tert-butyloxycarbonyl protecting group, commonly used in peptide synthesis to protect amino groups. D-Homoserine is the D-enantiomer of homoserine and is characterized by its involvement in various biochemical pathways, including the biosynthesis of essential amino acids like methionine and threonine. It is not one of the standard amino acids encoded by DNA but serves as a critical intermediate in metabolic processes .
Boc-D-Homoserine exhibits biological activity through its role as a precursor in amino acid biosynthesis. It is involved in metabolic pathways that produce essential amino acids and can influence various cellular processes. Its derivatives have been studied for their potential roles in signaling pathways and enzyme modulation .
Several methods exist for synthesizing Boc-D-Homoserine:
Boc-D-Homoserine finds applications in various fields:
Research has shown that Boc-D-Homoserine and its derivatives can interact with various biological molecules:
Boc-D-Homoserine shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Homoserine | Core structure (amino acid backbone) | L-enantiomer; involved in protein synthesis |
Threonine | Isomeric relationship | Proteinogenic amino acid; essential nutrient |
Azidohomoalanine | Derived from homoserine | Contains azide group; used as a methionine surrogate |
O-succinylhomoserine | Related through metabolic pathways | Precursor to methionine; involved in biosynthesis |
Boc-D-Homoserine's uniqueness lies in its protective Boc group, which enhances its stability and utility in synthetic applications compared to its unprotected counterparts.
Irritant